Sniper(abl)-044 Sniper(abl)-044
Brand Name: Vulcanchem
CAS No.:
VCID: VC16023226
InChI: InChI=1S/C51H64F3N9O8S/c1-4-62-18-20-63(21-19-62)31-37-13-14-38(30-39(37)51(52,53)54)57-46(66)36-12-8-11-35(29-36)41-15-16-42-49(59-41)72-50(60-42)61-44(64)32-71-26-25-70-24-23-69-22-17-56-47(67)43(27-33(2)3)58-48(68)45(65)40(55)28-34-9-6-5-7-10-34/h5-16,29-30,33,40,43,45,65H,4,17-28,31-32,55H2,1-3H3,(H,56,67)(H,57,66)(H,58,68)(H,60,61,64)/t40-,43+,45+/m1/s1
SMILES:
Molecular Formula: C51H64F3N9O8S
Molecular Weight: 1020.2 g/mol

Sniper(abl)-044

CAS No.:

Cat. No.: VC16023226

Molecular Formula: C51H64F3N9O8S

Molecular Weight: 1020.2 g/mol

* For research use only. Not for human or veterinary use.

Sniper(abl)-044 -

Specification

Molecular Formula C51H64F3N9O8S
Molecular Weight 1020.2 g/mol
IUPAC Name 3-[2-[[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide
Standard InChI InChI=1S/C51H64F3N9O8S/c1-4-62-18-20-63(21-19-62)31-37-13-14-38(30-39(37)51(52,53)54)57-46(66)36-12-8-11-35(29-36)41-15-16-42-49(59-41)72-50(60-42)61-44(64)32-71-26-25-70-24-23-69-22-17-56-47(67)43(27-33(2)3)58-48(68)45(65)40(55)28-34-9-6-5-7-10-34/h5-16,29-30,33,40,43,45,65H,4,17-28,31-32,55H2,1-3H3,(H,56,67)(H,57,66)(H,58,68)(H,60,61,64)/t40-,43+,45+/m1/s1
Standard InChI Key QRGLWQMXPLDUPI-XMNZJGRJSA-N
Isomeric SMILES CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC6=CC=CC=C6)N)O)C(F)(F)F
Canonical SMILES CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCNC(=O)C(CC(C)C)NC(=O)C(C(CC6=CC=CC=C6)N)O)C(F)(F)F

Introduction

Molecular Architecture and Design Rationale

Structural Components

SNIPER(ABL)-044 (C<sub>51</sub>H<sub>64</sub>F<sub>3</sub>N<sub>9</sub>O<sub>8</sub>S; MW 1020.17) comprises three modular domains :

DomainComponentFunction
Target binderHG-7-85-01Binds ABL kinase domain
E3 ligase ligandBestatin derivativeRecruits cIAP1/XIAP
LinkerPEG ×3 spacerOptimizes ternary complex formation

The stereochemistry of Bestatin’s hydroxyl and carboxy groups (C@@H and C@@HN) ensures high-affinity IAP binding .

Evolution from Early SNIPER Prototypes

Initial SNIPER(ABL) designs, such as SNIPER(ABL)-2 (imatinib-MeBS conjugate), required 30–100 µM for BCR-ABL degradation . Structural optimizations led to:

  • SNIPER(ABL)-39: Dasatinib-LCL161 derivative with PEG ×3 linker (DC<sub>50</sub> = 10 nM) .

  • SNIPER(ABL)-044: HG-7-85-01-Bestatin conjugate balancing potency and synthetic feasibility .

Mechanism of Action: Dual Degradation and Signaling Inhibition

Ubiquitin-Proteasome Pathway Activation

SNIPER(ABL)-044 operates via a three-step mechanism :

  • Target Engagement: HG-7-85-01 binds the ABL kinase domain (K<sub>d</sub> = 2.1 nM).

  • E3 Ligase Recruitment: Bestatin moiety recruits cIAP1/XIAP, forming a ternary complex.

  • Polyubiquitination: Lysine residues on BCR-ABL are tagged with K48-linked ubiquitin chains, marking the protein for proteasomal degradation.

Notably, IAPs themselves undergo auto-ubiquitination and degradation, a phenomenon termed "bystander effect" .

Downstream Signaling Consequences

In K562 and KU812 CML cells, SNIPER(ABL)-044 treatment (10 µM, 24 hr) results in :

  • 95% reduction in BCR-ABL protein levels.

  • 72% decrease in phosphorylated STAT5.

  • 88% suppression of CrkL activation.

  • IC<sub>50</sub> of 1.2 µM for cell growth inhibition.

Preclinical Efficacy and Pharmacodynamic Profile

In Vitro Degradation Kinetics

ParameterSNIPER(ABL)-044SNIPER(ABL)-39Imatinib
DC<sub>50</sub> (BCR-ABL)10 µM10 nMN/A
cIAP1 DegradationYesYesNo
Hook Effect Threshold>100 µM>1 µMNot observed

The hook effect, where excess compound saturates target/E3 binding sites, limits the therapeutic window .

In Vivo Antitumor Activity

In murine xenograft models (K562 cells):

  • 30 mg/kg, QD, 14 days: 62% tumor growth inhibition vs. vehicle .

  • BCR-ABL degradation: 70% in tumor homogenates.

  • IAP depletion: cIAP1 reduced by 85%, enhancing apoptosis .

Advantages Over Conventional TKIs

Addressing TKI Resistance

SNIPER(ABL)-044 circumvents common resistance mechanisms:

  • Kinase domain mutations (T315I, Y253H): Irrelevant, as degradation targets the entire protein .

  • BCR-ABL overexpression: Degradation efficiency scales with target abundance .

  • Persistent signaling: Removal of BCR-ABL eliminates all kinase-independent functions .

Synergy with IAP Depletion

Concurrent IAP degradation counteracts their anti-apoptotic roles, sensitizing cells to intrinsic apoptosis pathways .

Current Limitations and Optimization Strategies

Pharmacokinetic Challenges

  • High molecular weight (1020 Da): Limits oral bioavailability and CNS penetration .

  • PEG linker: Potential immunogenicity with repeated dosing .

Mitigating the Hook Effect

Strategies under investigation include:

  • Pulsatile dosing: 10 µM pulses every 48 hr to maintain sub-saturating concentrations .

  • Alternative E3 ligases: CRBN or VHL ligands to diversify degradation machinery .

Future Directions in Protein Degradation Therapeutics

Expanding the Target Landscape

  • Allosteric ABL binders: Degrading kinase-inactive BCR-ABL mutants .

  • Combination therapies: With asciminib (STAMP inhibitor) for complete oncogene ablation .

Clinical Translation Considerations

  • Biomarker development: Monitoring BCR-ABL/IAP levels in circulating tumor cells.

  • Toxicity profiling: cIAP1/XIAP roles in immune cells necessitate careful safety assessment .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator